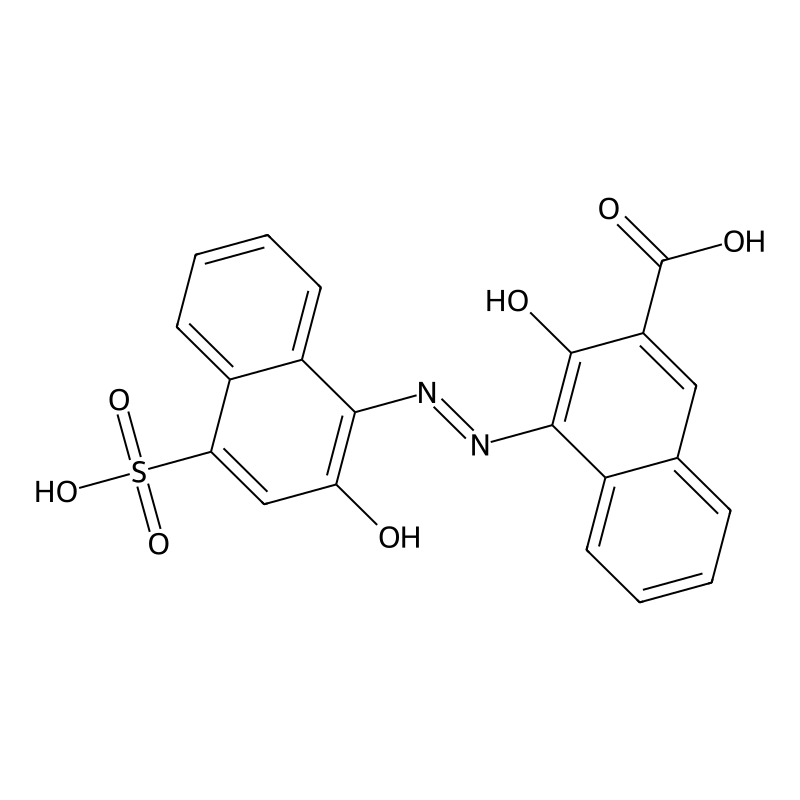Calconcarboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Calcium Titration Indicator
- Function: Calconcarboxylic acid serves as a highly selective indicator for the complexometric titration of calcium ions (Ca²⁺) using ethylenediaminetetraacetic acid (EDTA) as the chelating agent [].
- Mechanism: At a basic pH (around 12), calconcarboxylic acid exists in its blue-colored form. As EDTA binds free calcium ions, the solution's free calcium concentration decreases, causing the indicator to change color to purple, signifying the endpoint of the titration []. This color change is sharp and easily detectable, making calconcarboxylic acid a valuable tool for accurate calcium determination, particularly in the presence of interfering magnesium ions [].
Protein Staining in Gels
- Function: Calconcarboxylic acid also finds application in protein visualization and quantification techniques like polyacrylamide gel electrophoresis (PAGE) [].
- Mechanism: The specific interaction between calconcarboxylic acid and certain amino acid residues in proteins allows for their staining. This staining can be used to visualize protein bands on gels or quantify protein concentrations through densitometry []. However, it's important to note that calconcarboxylic acid staining is less sensitive compared to other protein staining methods like Coomassie Brilliant Blue [].
Calconcarboxylic acid, also known by its IUPAC name 3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid, is an azo dye primarily utilized as an indicator in complexometric titrations for determining calcium ion concentrations. This compound is particularly effective in the presence of magnesium ions, providing a clear visual endpoint during titrations with ethylenediaminetetraacetic acid (EDTA) . In solution, calconcarboxylic acid exhibits a violet color and undergoes thermal decomposition at approximately 300 °C .
Calconcarboxylic acid acts as a metallochromic indicator. Its color changes upon complex formation with calcium ions. The free indicator (blue) coordinates with Ca²⁺ through its hydroxyl and carboxylate groups, altering the electronic structure and causing a shift in the absorption wavelength of light, resulting in the observed pink/red color [].
- Formation of Calcium Complex:
Upon titration with EDTA, the complex is displaced, reverting to the blue color of free calconcarboxylic acid:
This reaction highlights the indicator's ability to provide a sharp endpoint in titrations at pH levels between 12 and 14 .
The synthesis of calconcarboxylic acid was first described by James Patton and Wendell Reeder in 1956. The process involves coupling diazotized 1-amino-2-naphthol-4-sulfonic acid with 2-hydroxy-3-naphthoic acid. This method highlights the compound's synthetic accessibility and its relevance in analytical chemistry .
Calconcarboxylic acid is widely employed as an indicator in complexometric titrations for determining calcium levels in various samples. Its unique property of changing color upon binding to calcium ions makes it valuable in both laboratory and industrial settings. Specific applications include:
- Determination of Calcium Ion Concentration: Used in water quality testing and food analysis.
- Indicator in Titrations: Effective for analyzing calcium in the presence of magnesium.
The compound's ability to provide a distinct color change enhances the accuracy and reliability of titration methods .
Studies have explored the interaction of calconcarboxylic acid with various metal ions beyond calcium. For example, its complexation behavior with vanadyl sulfate has been investigated, revealing insights into its binding properties and potential applications in metal ion analysis . Furthermore, the presence of other metal ions such as copper or iron can affect the accuracy of titration results due to their competitive interactions with EDTA .
Calconcarboxylic acid shares structural similarities with several other compounds used as indicators or dyes. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Similarity | Primary Use | Unique Features |
|---|---|---|---|
| Eriochrome Black T | Similar azo structure | Indicator for metal ions | Less distinct endpoint compared to calconcarboxylic acid |
| Phenolphthalein | Different structure | pH indicator | Changes color at lower pH levels |
| Murexide | Azo dye structure | Indicator for uranyl ions | Specific for uranyl ions; not used for calcium titration |
Calconcarboxylic acid stands out due to its specific application in calcium ion determination and its effectiveness in complexometric titrations involving EDTA .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








